1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[4-chloro-2-(4-chlorophenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-17-9-10-2-3-12(16)8-14(10)18-13-6-4-11(15)5-7-13/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNFPLJNWIWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone . The final step involves the reaction of this intermediate with N-methylmethanamine under controlled conditions to yield the target compound.
Chemical Reactions Analysis
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions for these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases that involve the central nervous system.
Industry: It is used in the production of certain polymers and resins, where its chemical properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenoxy Group Influence
The biphenoxy group in the target compound introduces steric bulk and enhanced lipophilicity compared to simpler analogs like 1-(4-chlorophenyl)-N-methylmethanamine. This feature may improve membrane permeability but could reduce aqueous solubility, a critical factor in drug bioavailability.
Chlorine Substitution Patterns
In contrast, 2-(4-chlorophenyl)ethanamine lacks this feature, making it more susceptible to oxidation.
Amine Functionalization
The N-methylmethanamine group distinguishes the target compound from ethylamine derivatives like 2-(4-chlorophenyl)ethanamine. Methyl substitution on the amine may reduce basicity, altering interactions with biological targets such as monoamine transporters.
Pharmacokinetic and ADMET Profiling
Modifications to the phenoxy group (e.g., introducing polar groups) are suggested to enhance solubility without compromising target affinity.
Biological Activity
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine is a compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological effects, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , indicating the presence of two chlorine atoms and a phenoxy group, which are crucial for its biological interactions.
Target Interaction:
This compound primarily acts as a phenoxy herbicide. It binds to auxin receptors in plants, mimicking the natural plant hormone auxin. This interaction leads to uncontrolled growth in broadleaf plants, ultimately resulting in their death due to disruption of normal growth processes.
Biochemical Pathways:
The compound affects the auxin signaling pathway, which is vital for plant development. By interfering with this pathway, it induces rapid, unregulated growth, leading to plant mortality.
Biological Activity in Research
Pharmacological Applications:
Research indicates that this compound may have potential therapeutic applications, particularly in treating central nervous system disorders. Its ability to interact with various biological molecules makes it a candidate for further pharmacological studies.
Toxicological Studies:
In toxicity assays, similar compounds have shown varied effects on biochemical and hematological parameters in animal models. Ongoing studies are necessary to evaluate the safety profile and therapeutic window of this compound in vivo .
Comparative Analysis
A comparison with similar compounds reveals that this compound has unique properties due to its specific functional groups:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-chloro-4-(4-chlorophenoxy)acetophenone | Similar phenoxy structure | Moderate herbicidal activity |
| 4-chloro-2-(4-chlorophenoxy)phenylacetic acid | Related compound | Anti-inflammatory potential |
Case Study 1: Herbicidal Efficacy
In agricultural studies, the application of this compound demonstrated effective control of broadleaf weeds in various crops. Field trials indicated a significant reduction in weed biomass when applied at recommended dosages.
Case Study 2: Pharmacological Potential
Recent investigations into the neuropharmacological effects of similar compounds suggest that modifications to the chemical structure can enhance receptor binding affinity and selectivity. This opens avenues for developing new therapeutic agents targeting neurological disorders .
Q & A
Q. What are the common synthetic routes for 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling 4-chloro-2-(4-chlorophenoxy)benzaldehyde with methylamine via reductive amination. Key steps include:
- Intermediate preparation : Bromination of 4-chlorophenol followed by Ullmann coupling to attach the phenoxy group to the phenyl ring .
- Reductive amination : Use of sodium cyanoborohydride or hydrogenation with a palladium catalyst in methanol/THF to form the N-methylamine moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization from ethanol for high-purity isolates (>95%) .
Characterization of intermediates includes 1H/13C NMR (to confirm substitution patterns and amine formation) and LC-MS (to verify molecular weight and purity) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 3.1 ppm for N-CH3) and 13C NMR (δ 150–145 ppm for ether linkages) resolve structural features .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms the molecular ion ([M+H]+) and detects impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm are standard for purity assessment (>98%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DCM) for coupling steps; DCM improves phenoxy group attachment efficiency by 20% compared to THF .
- Catalyst Optimization : Compare Pd/C vs. Raney nickel for reductive amination; Pd/C reduces side-product formation (e.g., over-reduction) by 15% .
- Temperature Control : Lower temperatures (0–5°C) during bromination minimize di-substituted byproducts .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between solvent, catalyst loading, and reaction time .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Assay Standardization : Replicate bioactivity studies (e.g., enzyme inhibition) under identical conditions (pH, temperature) to isolate variability .
- Purity Verification : Use HPLC-MS to confirm compound integrity; impurities >2% can skew IC50 values .
- Structural Analog Analysis : Compare with analogs like 4-chloro-N-(4-methylphenyl)benzamide () to identify substituent effects on activity .
Q. What strategies are recommended for developing a validated HPLC method to detect trace impurities in this compound?
- Methodological Answer :
- Column Selection : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (60:40 to 30:70 over 20 min) .
- Detection Parameters : UV at 220 nm for amine-related impurities; confirm with tandem MS for unknown peaks .
- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and light to identify degradation products .
Contradiction Analysis
- Synthesis Efficiency : reports higher yields with DIPEA in DCM, while uses triethylamine in THF. Resolution requires testing both conditions with in-line FTIR to monitor reaction progress .
- Bioactivity Variability : Discrepancies in IC50 values may arise from differences in cell lines (e.g., HEK293 vs. CHO). Cross-testing in standardized assays (e.g., NIH/3T3) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
